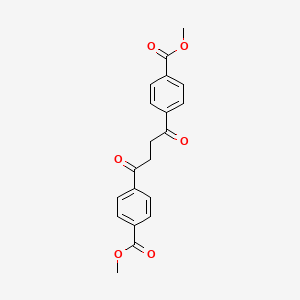
Benzoic acid, 4,4'-(1,4-dioxo-1,4-butanediyl)bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4,4’-(1,4-dioxo-1,4-butanediyl)bis-, dimethyl ester is a chemical compound with the molecular formula C18H18O6 It is known for its unique structure, which includes two benzoic acid moieties linked by a 1,4-dioxo-1,4-butanediyl bridge, with each benzoic acid unit esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-(1,4-dioxo-1,4-butanediyl)bis-, dimethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of dimethyl oxalate with 4-hydroxybenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes further esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, controlled temperatures, and catalysts to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4,4’-(1,4-dioxo-1,4-butanediyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4,4’-(1,4-dioxo-1,4-butanediyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4,4’-(1,4-dioxo-1,4-butanediyl)bis-, dimethyl ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release benzoic acid derivatives, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4,4’-Oxalyldibenzoate: Similar in structure but with different functional groups.
Benzoic acid, 4,4’-(1,4-butanediyl)bis-: Lacks the dioxo groups present in the target compound.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: Contains different ester groups and a more complex structure.
Uniqueness
Benzoic acid, 4,4’-(1,4-dioxo-1,4-butanediyl)bis-, dimethyl ester is unique due to its specific esterification pattern and the presence of the 1,4-dioxo-1,4-butanediyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
194298-13-0 |
|---|---|
Fórmula molecular |
C20H18O6 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl 4-[4-(4-methoxycarbonylphenyl)-4-oxobutanoyl]benzoate |
InChI |
InChI=1S/C20H18O6/c1-25-19(23)15-7-3-13(4-8-15)17(21)11-12-18(22)14-5-9-16(10-6-14)20(24)26-2/h3-10H,11-12H2,1-2H3 |
Clave InChI |
RMENTUALWPISEA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)

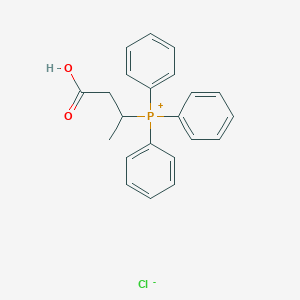
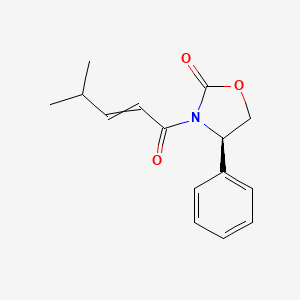
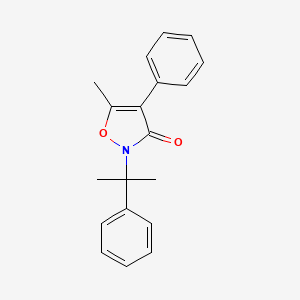
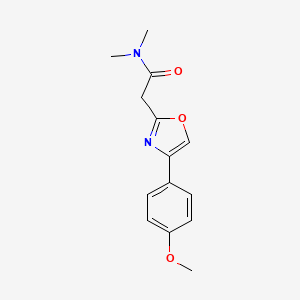

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)


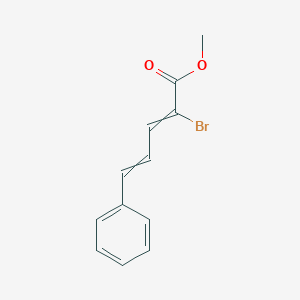
![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
